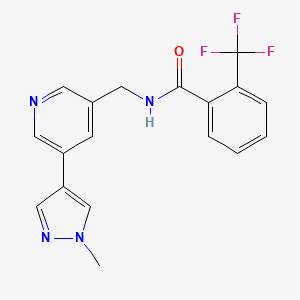
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O and its molecular weight is 360.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring , a pyridine ring , and a trifluoromethylbenzamide moiety. The presence of these functional groups contributes to its diverse biological properties. The molecular formula is C15H14F3N3, with a molecular weight of approximately 315.29 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Kinases : The compound has shown potential as an inhibitor of specific kinases, which are crucial in signaling pathways related to cancer proliferation and inflammation.
- Enzyme Inhibition : It may inhibit enzymes involved in tumor growth and inflammatory responses, making it a candidate for anti-cancer and anti-inflammatory therapies.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance:
-
Cell Line Studies : In vitro studies have indicated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Specific IC50 values have been reported, indicating the concentration required to inhibit cell growth by 50%:
Compound Cell Line IC50 (µM) A MCF7 3.79 B A549 26 C HCT116 0.39
These findings suggest that the compound may effectively target cancer cells while sparing normal cells.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a promising candidate for treating inflammatory diseases.
Case Studies
- Study on MCF7 Cells : A recent study evaluated the effects of this compound on MCF7 cells, revealing an IC50 value of 3.79 µM, suggesting potent anticancer activity.
- Inhibition of Kinases : Another study focused on the inhibition of Aurora-A kinase by pyrazole derivatives, reporting IC50 values as low as 0.067 µM for structurally similar compounds, indicating strong inhibitory effects relevant to cell cycle regulation.
Propiedades
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-25-11-14(10-24-25)13-6-12(7-22-9-13)8-23-17(26)15-4-2-3-5-16(15)18(19,20)21/h2-7,9-11H,8H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXKYDVYRZRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













